N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide
Description
N-(1-Acetylindolin-6-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a 1-acetylindolin-6-yl group. The indoline moiety is a bicyclic structure comprising a benzene ring fused with a pyrrolidine ring, where the acetyl group is positioned at the 1st nitrogen atom, and the sulfonamide is attached at the 6th carbon.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-10(17)16-7-6-11-4-5-12(9-13(11)16)15-21(18,19)14-3-2-8-20-14/h2-5,8-9,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKKQZHENASUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Sulfonamide Formation: The final step involves the reaction of the acetylindole and thiophene moieties with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the acetylindole moiety, converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis:
N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to more complex molecules that may exhibit enhanced biological or physical properties.
2. Mechanistic Studies:
The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor function, which is of interest in drug design.
Biological Applications
1. Antimicrobial Activity:
Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
2. Anticancer Properties:
The compound has shown promise in anticancer research due to its structural similarity to known anticancer drugs. Investigations into its cytotoxic effects on various cancer cell lines are ongoing, with preliminary results suggesting potential efficacy against certain types of tumors.
Medicinal Chemistry
1. Pharmaceutical Development:
this compound is being explored as a pharmaceutical agent due to its favorable pharmacokinetic properties. The sulfonamide group enhances solubility and bioavailability, which are critical factors in drug development.
2. Kinase Inhibition:
Recent studies have focused on the compound's ability to inhibit specific kinases involved in cancer progression. For instance, its structural features may allow it to serve as a selective inhibitor for certain kinases like TLK2, as indicated by structure-activity relationship (SAR) studies.
Material Science Applications
1. Organic Semiconductors:
The thiophene moiety contributes to the electronic properties of this compound, making it suitable for applications in organic electronics. Research is ongoing into its use in organic semiconductor devices due to its potential for charge transport.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Chemistry | Building block for synthesis | Versatile for creating complex organic compounds |
| Biology | Antimicrobial activity | Potential inhibitor of bacterial growth |
| Anticancer properties | Preliminary studies suggest efficacy against tumors | |
| Medicinal Chemistry | Pharmaceutical development | Enhanced solubility and bioavailability |
| Kinase inhibition | Potential selective inhibitor for TLK2 | |
| Material Science | Organic semiconductors | Suitable for charge transport applications |
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Kinase Inhibition Exploration
In a recent investigation into kinase inhibitors, this compound demonstrated promising activity against TLK2 with an IC50 value indicating strong binding affinity. Further optimization of this compound could lead to more potent derivatives suitable for therapeutic use.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indole and thiophene rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
The substituent attached to the sulfonamide nitrogen significantly influences biological activity and pharmacokinetics. Below is a comparative analysis with key analogs:
Key Observations :
Thiophene Sulfonamide-Based Pharmaceuticals
Approved drugs with thiophene-sulfonamide motifs highlight the scaffold’s versatility:
- Suprofen (NSAID): Features a thiophene ring linked to a propionic acid group. Unlike the target compound, Suprofen’s activity relies on carboxylic acid-mediated cyclooxygenase inhibition, whereas sulfonamides often target enzymes like carbonic anhydrase .
- Ticlopidine: Incorporates a tetrahydrothienopyridine group, demonstrating how nitrogen positioning in bicyclic systems influences therapeutic outcomes (antiplatelet vs.
Structural Advantage of the Target Compound : The acetylindolin group may enable dual functionality—sulfonamide-mediated enzyme inhibition and indolin-driven intercalation or protein binding—a feature absent in simpler analogs.
Biological Activity
N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound consists of an indoline moiety linked to a thiophene sulfonamide group. This structural arrangement is significant as it influences the compound's interaction with biological targets, including receptors and enzymes.
1. Angiotensin Receptor Interaction
Research indicates that thiophene sulfonamides can act as selective ligands for the angiotensin AT2 receptor (AT2R). In a study, derivatives of thiophene sulfonamides showed promising binding affinities, with some compounds achieving Ki values as low as 4.9 nM, indicating strong receptor affinity . The AT2R is implicated in various physiological processes, including vasodilation and anti-inflammatory responses. The vasorelaxation effect observed in mouse aorta assays suggests potential therapeutic applications in cardiovascular diseases.
2. Antimicrobial Activity
Sulfonamides have historically been recognized for their bacteriostatic properties. They inhibit bacterial growth by targeting the dihydropteroate synthase enzyme involved in folate synthesis. This compound may exhibit similar antimicrobial activity due to its sulfonamide functional group. Hybridization with heterocyclic moieties enhances the spectrum of activity against various bacterial strains .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like carbonic anhydrase, which is crucial for maintaining acid-base balance and is involved in various physiological processes .
- Receptor Modulation : By acting on AT2R, the compound may modulate signaling pathways associated with cardiovascular function and inflammation.
Table 1: Summary of Biological Activities
Experimental Studies
In vitro studies have demonstrated that derivatives of thiophene sulfonamides can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bax and Bcl-2 . For instance, one study reported that specific derivatives exhibited cytotoxicity against lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines, suggesting potential applications in oncology .
Q & A
Q. Q1. What synthetic methodologies are effective for preparing N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide and analogs?
Methodological Answer: Thiophene-2-sulfonamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups to the thiophene ring .
- Acetylation of the indoline moiety using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the acetylated intermediate .
- Sulfonamide formation involves reacting thiophene-2-sulfonyl chloride with an amine-containing indoline derivative in dichloromethane or THF, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Q2. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and acetyl/indoline substitution patterns (e.g., acetyl methyl protons at ~2.3 ppm, aromatic protons in the 6.8–8.2 ppm range) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNOS: 359.0432) .
- HPLC purity analysis : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) ensure >95% purity .
Advanced Research Questions
Q. Q3. How does structural modification of the thiophene ring impact carbonic anhydrase (CA) inhibitory activity?
Methodological Answer: Thiophene-2-sulfonamides are potent CA inhibitors (CAIs). Key structure-activity relationship (SAR) insights:
- Substitution at position 5 : Electron-withdrawing groups (e.g., -Cl, -CF) enhance binding to CA II/IX/XII isoforms by increasing sulfonamide acidity .
- Heterocyclic fusion : Thieno-thiopyran derivatives (e.g., dorzolamide) improve isoform selectivity via steric hindrance effects .
- Experimental validation : Use fluorescence-based CA inhibition assays (e.g., 4-methylumbelliferyl acetate hydrolysis) and compare IC values across isoforms .
Q. Q4. How can researchers resolve contradictory bioactivity data for this compound in different studies?
Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize assay protocols : Control pH (7.4 for physiological relevance), temperature (37°C), and enzyme concentration .
- Reproduce synthesis : Verify purity via LC-MS and eliminate trace solvents (e.g., DMF, THF) that may interfere with enzymatic assays .
- Cross-validate with orthogonal assays : Compare results from fluorescence, stopped-flow CO hydration, and isothermal titration calorimetry (ITC) .
Q. Q5. What strategies optimize selectivity for CA IX/XII over off-target isoforms like CA II?
Methodological Answer: CA IX/XII are cancer-associated isoforms. Design principles:
- Tailored substituents : Introduce bulky groups (e.g., 3-methoxypropyl) to exploit hydrophobic pockets in CA IX/XII .
- Prodrug approaches : Mask the sulfonamide as a boronic ester to enhance tumor-specific activation .
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with CA IX (PDB: 3IAI) and prioritize compounds with ΔG < -8 kcal/mol .
Q. Q6. How is this compound utilized in studying endoplasmic reticulum (ER) stress pathways?
Methodological Answer: Thiophene-2-sulfonamide derivatives (e.g., STF-083010) inhibit IRE1α RNase activity, a key ER stress sensor:
- Mechanism : STF-083010 binds the IRE1α RNase domain, blocking XBP1 splicing and downstream pro-inflammatory cytokine production (e.g., IL-6) .
- Experimental workflow : Treat cells with thapsigargin (ER stress inducer) ± STF-083010 (10 µM), then quantify XBP1 splicing via RT-PCR and IL-6 via ELISA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
